2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Medicinal Chemistry Molecular Docking Kinase Inhibitor Design

Researchers developing kinase inhibitors face synthetic failure when using generic pyridine building blocks lacking the correct substitution pattern. 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is the precise solution, providing the mandatory 6-MeO-3-NO2-2-CH2CN architecture for the reduction-cyclization cascade to 5-methoxy-1H-pyrrolo[3,2-b]pyridine. • Enables direct cyclization to key kinase hinge-binding scaffold • Orthogonal functional groups for rapid SAR expansion (amine, nitrile) • Supplied at ≥97% purity, ready for scale-up

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 111795-99-4
Cat. No. B045547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile
CAS111795-99-4
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)[N+](=O)[O-])CC#N
InChIInChI=1S/C8H7N3O3/c1-14-8-3-2-7(11(12)13)6(10-8)4-5-9/h2-3H,4H2,1H3
InChIKeyKOOPAOCWSWOMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile: Heterocyclic Building Block


2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile (CAS 111795-99-4) is a disubstituted pyridine derivative with the molecular formula C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol . It is characterized by a solid physical form, a melting point range of 117-122 °C, and a predicted LogP of approximately 0.7–1.6 . This compound is classified as a hazardous material (UN2811, 6.1/PG III) and is routinely supplied at a standard purity of 95–97% for research and development use . Its primary procurement value lies in its function as a strategic, polyfunctional intermediate for the construction of more complex heterocyclic systems, particularly those found in kinase inhibitor scaffolds [1].

Heterocyclic building block for kinase inhibitor scaffolds
Compatible with nitro reduction / cyclization routes
Solid form, research-grade purity (95–97%)

Unique Reactivity of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile


The procurement of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is not a matter of simple substitution with any other nitropyridine or pyridylacetonitrile analog. The specific, synergistic combination of three functional groups—the C-6 methoxy, the C-3 nitro, and the C-2 acetonitrile—in a single pyridine ring creates a unique and highly reactive molecular architecture [1]. This precise regiochemistry dictates its reactivity profile, which is fundamentally different from regioisomers (e.g., 2-methoxy-3-nitropyridine derivatives) or analogs lacking the acetonitrile handle [2]. Substitution with a generic building block would likely fail to provide the correct vectors for the intended downstream transformations, such as nitro-group reduction to an amine followed by cyclization, leading to a complete loss of synthetic utility or necessitating a complete re-validation of a multi-step route. The specific quantitative evidence below demonstrates why this particular substitution pattern is a non-negotiable requirement for targeted synthetic strategies.

Regioisomer mismatch: 2‑methoxy‑3‑nitropyridine analogs lack the C‑2 acetonitrile handle, preventing key intramolecular cyclization.
Nitrile absence: Analogs without the acetonitrile group cannot form the fused pyrrole ring, blocking access to pyrrolo[3,2‑b]pyridines.
Generic substitution: Simple nitropyridines may not provide the correct synthetic vectors, risking route re‑validation.

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile: Evidence-Based Advantages


Enhanced Hydrogen Bond Acceptor Capacity

The presence of the 6-methoxy group on 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile provides a significantly higher hydrogen bond acceptor (HBA) capacity compared to its direct analog 2-(3-nitropyridin-2-yl)acetonitrile, which lacks this group. The topological polar surface area (tPSA) of the target compound is 91.7 Ų . While an exact tPSA for the de-methoxylated analog is not available in the same source, a direct structural comparison shows the methoxy group contributes two oxygen atoms as potential hydrogen bond acceptors, which is a crucial feature for binding to the hinge region of kinase active sites (e.g., GSK-3 or JNK), as documented in patent literature for this class of pyridinyl acetonitriles [1].

HBA Capacity
Class‑level inference
tPSA 91.7 Ų
May support hinge‑binding motif design for kinase targets
Structural comparison; patent class context
Medicinal Chemistry Molecular Docking Kinase Inhibitor Design

Direct Precursor to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a specific and validated synthetic precursor for the construction of 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives . This transformation proceeds via palladium-catalyzed hydrogenation, which reduces the nitro group to an amine, followed by an intramolecular cyclization with the acetonitrile moiety to form the fused pyrrole ring. This is a well-documented route to this valuable scaffold. In contrast, a compound lacking either the nitro group or the acetonitrile handle, such as the related 2-(6-methoxypyridin-2-yl)acetonitrile, cannot undergo this specific, high-value transformation and would lead to a dead-end in a medicinal chemistry synthesis.

Synthetic Route
Head‑to‑head
Direct precursor to 5‑methoxy‑1H‑pyrrolo[3,2‑b]pyridine
Required for efficient cyclization; analogs cannot replicate
Pd/C hydrogenation route; data to verify
Organic Synthesis Heterocyclic Chemistry Pyrrolopyridine Kinase Inhibitor

Modulation of GSK-3 and JNK Signaling Pathways

The specific 2-pyridinylacetonitrile core, of which the target compound is a key substituted member, has been established as a modulator of the protein kinase signaling pathways involving Glycogen Synthase Kinase 3 (GSK-3) and c-Jun N-terminal kinase (JNK) [1]. This is a class-level function explicitly claimed in patent literature for a series of pyridinyl acetonitriles. While direct quantitative inhibition data (e.g., IC50) for this exact, unelaborated compound is not the primary focus, the core motif itself provides a defined biological starting point that is absent in other regioisomeric nitropyridines or simpler pyridine building blocks. For instance, a 4-nitropyridine-2-acetonitrile would not be expected to interact with these kinases in the same manner due to the different spatial orientation of the critical functional groups [2].

Pathway Association
Class‑level inference
Core motif claimed as GSK‑3/JNK modulator
Reported pathway link may support hit‑finding campaigns
Patent‑derived inference; verify in target assay
Chemical Biology Signal Transduction GSK-3 JNK Kinase Inhibition

Applications of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile


Pyrrolo[3,2-b]pyridine Library Synthesis

The primary, highest-value application for this compound is as a building block in the multi-step synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-based kinase inhibitors . The specific and validated synthetic route involves a reduction-cyclization sequence , providing access to a scaffold widely recognized for its ability to mimic the adenine ring of ATP in the kinase active site. Procurement for this purpose is non-negotiable; the exact substitution pattern is required for the key cyclization step, and substitution with a generic analog will result in complete synthetic failure.

GSK-3 and JNK Lead Diversification

Based on the class-level evidence for pyridinyl acetonitriles as modulators of GSK-3 and JNK [1], this compound serves as an ideal, functionalized starting material for hit expansion and lead optimization programs targeting these kinases. The presence of the methoxy, nitro, and acetonitrile groups allows for rapid, orthogonal derivatization (e.g., reduction of the nitro group for amide coupling, or nucleophilic substitution at the carbon adjacent to the nitrile) to explore structure-activity relationships (SAR) around the core hinge-binding motif.

Cross-Coupling for Polyheterocyclic Intermediates

Following reduction of the nitro group to an amine, the resulting 2-(6-methoxy-3-aminopyridin-2-yl)acetonitrile is a highly versatile intermediate for further elaboration. The primary amine can be used as a handle for amide bond formation or for introducing a halogen via Sandmeyer-type chemistry, enabling subsequent Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of complex, polysubstituted pyridine and fused heterocyclic systems of pharmaceutical relevance.

Application
Selection Property
Validation Focus
Pyrrolo[3,2‑b]pyridine library synthesis
3‑Nitro‑2‑acetonitrile substitution pattern
Cyclization efficiency and regiochemical control
GSK‑3 / JNK lead diversification
2‑Pyridinylacetonitrile core with 6‑methoxy
Hinge‑binding motif suitability (reported class activity)
Cross‑coupling intermediate preparation
Amino group after nitro reduction
Versatility for amidation / halogenation and metal‑catalyzed couplings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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